2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
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Overview
Description
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a chemical compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a boron-containing dioxaborolane ring, which imparts distinctive chemical properties, making it valuable in synthetic chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide typically involves the reaction of a suitable phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the boronate ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. Purification steps, including crystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Biaryl compounds and other cross-coupled products.
Scientific Research Applications
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its ability to form stable complexes with various molecular targets. The boronate ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Contains a fluorine atom, which imparts different electronic properties.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Features a methoxy group, affecting its reactivity and solubility.
Uniqueness
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is unique due to its combination of a boronate ester and a sulfonamide group, which provides a versatile platform for various chemical transformations and applications. Its ability to participate in cross-coupling reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C12H18BNO5S |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(15)10(7-8)20(14,16)17/h5-7,15H,1-4H3,(H2,14,16,17) |
InChI Key |
PMDZZZPVUNQTNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
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